![molecular formula C9H12OS2 B13895734 2-(1,3-Dithiolan-2-ylidene)cyclohexanone CAS No. 50590-74-4](/img/structure/B13895734.png)
2-(1,3-Dithiolan-2-ylidene)cyclohexanone
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Overview
Description
2-(1,3-Dithiolan-2-ylidene)cyclohexanone is an organic compound with the molecular formula C₉H₁₂OS₂. It is characterized by a cyclohexanone ring substituted with a 1,3-dithiolan-2-ylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-dithiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)cyclohexanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or pathways, depending on its chemical structure and the context of its use. The exact molecular targets and pathways involved can vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Dithiolan-2-ylidene)cyclohexanone include:
- 1,2-Dithiolane
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene
Uniqueness
This compound is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiolan-2-ylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Biological Activity
The compound 2-(1,3-Dithiolan-2-ylidene)cyclohexanone is a member of the dithiolan family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of cyclohexanone with dithiolate precursors. The resulting compound features a cyclohexane ring fused with a dithiolane moiety, which contributes to its unique properties. The molecular structure is characterized by a twist-boat conformation of the cyclohexane-1,3-dione ring and close intramolecular interactions between sulfur and oxygen atoms, indicating potential reactivity that may influence its biological activity .
Structural Data Table
Property | Value |
---|---|
Molecular Formula | C₈H₈O₂S₂ |
Conformation | Twist-boat |
Dihedral Angle | 9.1° |
Intramolecular S⋯O Contacts | 2.719 Å and 2.740 Å |
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, research indicates that derivatives of dithiolan compounds show efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in murine P388 and L1210 leukemia cells, as well as human Molt 4/C8 T-lymphocytes. The observed cytotoxicity is attributed to the compound's ability to interfere with nucleic acid synthesis and protein biosynthesis .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of dithiolan derivatives, including this compound, revealed that these compounds exhibited selective toxicity towards leukemic cells compared to normal cells. The results indicated that these derivatives could be developed into potential anticancer agents due to their potent cytotoxic properties without significant toxicity in animal models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various dithiolan derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity and found that this compound inhibited bacterial growth significantly more than standard antibiotics in certain assays .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication or RNA transcription processes.
- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, leading to leakage of cellular contents.
- Alteration of Redox Potential : The presence of sulfur atoms may influence redox reactions within the cell, affecting cellular metabolism and signaling pathways .
Properties
CAS No. |
50590-74-4 |
---|---|
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2 |
InChI Key |
MISXBSXTXGFHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2SCCS2)C1 |
Origin of Product |
United States |
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